molecular formula C10H14ClN3O2 B3174990 tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate CAS No. 955112-52-4

tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate

Cat. No.: B3174990
CAS No.: 955112-52-4
M. Wt: 243.69 g/mol
InChI Key: ZNTAQUJSTLQNPT-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate (CAS 955112-52-4) is a high-purity chemical reagent (≥95%) primarily employed as a versatile synthetic intermediate in pharmaceutical research and development . Its molecular structure, featuring a protected methylcarbamate group and a reactive chlorine atom on the pyrimidine ring, makes it a valuable building block for the construction of diverse biologically active molecules . This compound is particularly essential in the design and synthesis of pyrimidine derivatives, which are crucial scaffolds in medicinal chemistry for targeting specific enzymes and receptors . The primary application of this compound is in the preparation of potential therapeutic agents, including kinase inhibitors, which play a critical role in treating diseases such as cancer . The stability of the tert-butyl carbamate group and its compatibility with various reaction conditions, including multi-step synthetic processes, make it a preferred choice for chemists . The chloropyrimidine core allows for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling rapid diversification of the molecular scaffold . For safe handling, please note the hazard statements H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2-chloropyrimidin-4-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)7-5-6-12-8(11)13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTAQUJSTLQNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate involves the reaction of 2-chloropyrimidine with tert-butyl chloroformate and methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are the substituted pyrimidine derivatives.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Differences :

  • The methyl group on the carbamate in the target compound reduces nucleophilic susceptibility compared to non-methylated analogs like CAS 849751-48-0 .

Functional Group Variants: Heterocyclic Carbamates

Compounds with alternative heterocycles or substituted carbamates exhibit distinct reactivities:

Compound Name CAS Molecular Formula Key Features
tert-Butyl (4-methylthiazol-2-yl)(methyl)carbamate - C₁₀H₁₆N₂O₂S Thiazole core; used in CDK9 inhibitor synthesis
tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate 180081-10-1 C₁₅H₂₄N₂O₂ Aryl-alkyl backbone; potential CNS drug intermediate
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-6-oxotetrahydropyrimidin-2-ylidene)carbamate 917471-29-5 C₁₅H₂₀BrN₃O₃S Bromothiophene-substituted; explored in cross-coupling reactions

Key Differences :

  • Thiazole derivatives (e.g., from ) exhibit higher planarity, influencing π-π stacking in protein binding compared to pyrimidines .
  • Bromothiophene substitution (CAS 917471-29-5) enhances electrophilicity, facilitating Suzuki-Miyaura couplings .

Biological Activity

Tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate is a chemical compound with significant biological activity, making it a subject of interest in pharmaceutical research. Its molecular formula is C₉H₁₂ClN₃O, and it features a tert-butyl group, a chlorinated pyrimidine ring, and a carbamate functional group. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

  • Molecular Weight : 243.69 g/mol
  • Appearance : Colorless to yellow solid
  • Functional Groups : Tert-butyl, chloropyrimidine, carbamate

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Properties : Preliminary studies suggest that it may have anticonvulsant effects, potentially modulating neurotransmitter systems involved in seizure activity.
  • Enzyme Inhibition : It has been identified as an enzyme inhibitor, which can be utilized in the development of drugs targeting specific pathways in various diseases.
  • Interaction with Biological Pathways : The chlorinated pyrimidine structure influences its ability to modulate enzyme interactions and receptor binding, thereby affecting biological pathways related to cell proliferation and apoptosis.

Case Studies and Experimental Data

Several studies have assessed the biological activity of this compound:

  • In Vitro Studies : Investigations have shown that this compound can inhibit β-secretase and acetylcholinesterase activities, which are critical in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition .
  • Cell Viability Tests : In astrocyte cell cultures treated with amyloid beta peptide (Aβ), the compound improved cell viability significantly compared to controls, suggesting protective effects against neurotoxic agents .

Comparative Analysis

A comparison with similar compounds illustrates the unique properties of this compound:

Compound NameStructure CharacteristicsUnique Features
Tert-butyl (4-chloropyridin-2-yl)carbamatePyridine ring instead of pyrimidineDifferent biological activity profiles
2-Chloro-N-(tert-butoxycarbonyl)pyridineContains a different protecting groupPotentially more stable under certain conditions
2-Methylpyrimidin-4-carboxylic acidLacks the carbamate functionalityMay have different solubility and reactivity

This table highlights how structural variations can influence biological activities and interactions.

Applications in Drug Discovery

Due to its diverse biological activities, this compound is being explored as a lead compound for drug development. Its potential use in treating neurodegenerative diseases and as an enzyme inhibitor positions it as a valuable candidate for further research and development.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for tert-butyl (2-chloropyrimidin-4-yl)(methyl)carbamate to ensure laboratory safety?

  • Methodological Answer :

  • Hazard Identification : Classified as causing acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) based on structurally similar carbamates .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for handling solids or solutions to minimize inhalation risks .
  • Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid contact with strong acids/bases or oxidizing agents .

Q. How can researchers confirm the structural identity of this compound during synthesis?

  • Methodological Answer :

  • NMR Characterization : Key 1^1H NMR signals include a singlet for the tert-butyl group (~1.36 ppm, 9H) and aromatic protons (e.g., δ 8.22 ppm for pyrimidine protons). Compare with published spectra of analogous compounds (e.g., tert-butyl (2-chloro-5-iodopyrimidin-4-yl) derivatives) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight (expected [M+H]+^+ for C10_{10}H14_{14}ClN3_3O2_2: 256.08).

Q. What are common synthetic routes to prepare this compound?

  • Methodological Answer :

  • Stepwise Functionalization :

Start with 2,4-dichloropyrimidine.

Introduce methylamine at the 4-position via nucleophilic substitution.

Protect the amine with tert-butyl carbamate (Boc) using Boc-anhydride under basic conditions .

  • Key Reagents : Boc2_2O, DMAP, DCM (dichloromethane). Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane/EtOAc).

Advanced Research Questions

Q. How does the position of the chlorine atom on the pyrimidine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Regioselectivity : The 2-chloro group activates the 4-position for nucleophilic substitution. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd2_2(dba)3_3) with BINAP ligands to couple aryl boronic acids at the 4-position .
  • Data Table :
Catalyst SystemReaction YieldReference
Pd2_2(dba)3_3/BINAP72–85%
Pd(PPh3_3)4_450–60%

Q. What strategies resolve ambiguities in crystallographic data for tert-butyl carbamate derivatives?

  • Methodological Answer :

  • Refinement Tools : Use SHELX programs (e.g., SHELXL) for structure refinement. Address disorder in the tert-butyl group by applying restraints to bond lengths and angles .
  • Validation : Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding patterns (e.g., N–H···O interactions between carbamate groups) .

Q. How can researchers mitigate byproduct formation during Boc protection of methylamino-pyrimidine intermediates?

  • Methodological Answer :

  • Optimization Steps :
  • Use anhydrous DCM and Boc2_2O in stoichiometric excess (1.2 eq).
  • Add DMAP (4-dimethylaminopyridine) to accelerate reaction rates and reduce hydrolysis .
  • Byproduct Analysis : Monitor for dechlorination byproducts via LC-MS. If detected, lower reaction temperature (0–5°C) and shorten reaction time .

Data Contradictions and Resolution

Q. Discrepancies in reported hazard classifications for tert-butyl carbamates: How should researchers proceed?

  • Analysis : Some SDS classify similar compounds as non-hazardous (e.g., tert-butyl (4-chlorophenethyl)carbamate ), while others note acute toxicity .
  • Recommendation : Assume a precautionary approach. Conduct a full hazard assessment (e.g., Ames test for mutagenicity) and adhere to GHS guidelines for labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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